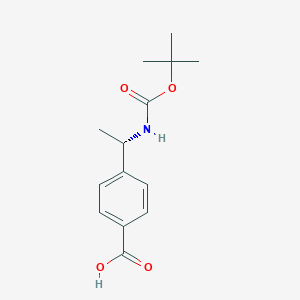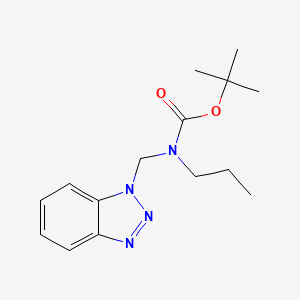![molecular formula C13H11NOS B2677956 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol CAS No. 2044960-70-3](/img/structure/B2677956.png)
2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol, also known as SIPMP, is a compound with potential applications in various fields of research and industry. It has a molecular weight of 229.3 . The IUPAC name for this compound is (E)-2-(((4-mercaptophenyl)imino)methyl)phenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11NOS/c15-13-4-2-1-3-10(13)9-14-11-5-7-12(16)8-6-11/h1-9,15-16H/b14-9+ . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Corrosion Inhibition
Schiff base derivatives, including structures similar to "2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol," have been extensively studied for their corrosion inhibition properties. For instance, Behpour et al. (2008) investigated the inhibitory effect of three Schiff bases on the corrosion of mild steel in hydrochloric acid solution. Their study demonstrated that these compounds exhibit high efficiency in preventing mild steel corrosion, attributing the inhibition to the adsorption of these compounds on the mild steel surface, which follows the Langmuir adsorption isotherm model (Behpour, Ghoreishi, Soltani, Salavati‐Niasari, Hamadanian, & Gandomi, 2008).
Fluorescence Studies
Kusmariya and Mishra (2015) reported on the synthesis, DFT, docking, and fluorescence studies of Schiff base organic compounds derived from 2-amino-4-chlorobenzenethiol. These compounds exhibited enhanced fluorescence properties, making them potentially useful for applications in sensing and molecular probes (Kusmariya & Mishra, 2015).
Self-Assembled Monolayers for Corrosion Protection
Another study by Behpour and Mohammadi (2012) focused on the self-assembled monolayers (SAMs) of a similar Schiff base on copper, showing significant corrosion protection in sodium chloride media. The efficiency of these SAMs increased with the concentration of the SAM solution, self-assembling time, and temperature, following Langmuir adsorption isotherm and indicating chemisorption of the assembled molecule (Behpour & Mohammadi, 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to take in case of exposure or if specific incidents occur .
properties
IUPAC Name |
2-[(4-sulfanylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13-4-2-1-3-10(13)9-14-11-5-7-12(16)8-6-11/h1-9,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVORBMHKMUYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2677874.png)
![1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2677876.png)










![1-(3-Chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2677894.png)
